2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate
Description
2,2,2-Trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate is a synthetic carbamate derivative characterized by a trifluoroethyl backbone, a phenylpiperazine moiety, and an N-phenylcarbamate functional group. The trifluoroethyl group enhances metabolic stability and lipophilicity, which may improve bioavailability compared to non-fluorinated analogs .
Properties
IUPAC Name |
[1,1,1-trifluoro-3-(4-phenylpiperazin-1-yl)propan-2-yl] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2/c21-20(22,23)18(28-19(27)24-16-7-3-1-4-8-16)15-25-11-13-26(14-12-25)17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTGJFQANXUSNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C(F)(F)F)OC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2,2-Trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate (CAS: 477858-49-4) is a carbamate derivative known for its potential biological activities. The compound's structure includes a trifluoroethyl group and a phenylpiperazine moiety, suggesting possible interactions with biological targets, particularly in pharmacology and toxicology.
The biological activity of this compound may be attributed to its ability to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors due to the presence of the piperazine ring. This interaction could potentially influence neuropharmacological effects, making it a candidate for further investigation in therapeutic contexts.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on carbamate analogs have shown effectiveness against Methicillin Resistant Staphylococcus aureus (MRSA), highlighting the potential of similar structures in combating resistant bacterial strains .
Neuropharmacological Effects
Given its structural features, this compound may also exhibit neuropharmacological effects. Similar compounds have been evaluated for their ability to modulate neurotransmitter activity, which may lead to applications in treating neurological disorders . The piperazine component is particularly relevant as it is known to interact with various receptors in the central nervous system.
Study 1: Antimicrobial Efficacy
A study synthesized a library of carbamate derivatives and screened them against various bacterial strains. The results showed that certain analogs had low micromolar IC50 values against MRSA biofilms, suggesting that modifications in the structure could enhance antimicrobial potency .
Study 2: Neuropharmacological Investigation
In a pharmacological study focusing on piperazine derivatives, researchers found that compounds with similar structures to this compound exhibited significant activity at serotonin receptors. This suggests potential applications in treating anxiety and depression-related disorders .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H22F3N3O2 |
| Molecular Weight | 393.41 g/mol |
| Purity | >90% |
| CAS Number | 477858-49-4 |
| Biological Activity | Effect |
|---|---|
| Antimicrobial | Effective against MRSA |
| Neuropharmacological | Potential CNS modulation |
Comparison with Similar Compounds
2,2,2-Trifluoroethyl N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamate (CAS: 1269151-65-6)
- Structural Comparison : Replaces the phenylpiperazine-methyl group with a 4-(4-methoxyphenyl)thiazole ring.
- The methoxy group may increase electron density, altering binding affinity compared to the parent compound’s phenylpiperazine group .
- Application : Marketed for R&D use (e.g., kinase inhibition studies), suggesting divergent biological targets from the phenylpiperazine-containing analog .
5-Nitro-1,4-phenylenediamine Derivatives (CAS: 5307-14-2)
- Structural Comparison : Lacks the carbamate and trifluoroethyl groups but shares aromatic amine motifs.
- Functional Impact : Nitro groups confer redox activity, making these compounds useful as dyes or intermediates rather than therapeutic agents. Highlight the importance of the carbamate group in stabilizing the parent compound against hydrolysis .
Physicochemical and Pharmacokinetic Properties
| Property | 2,2,2-Trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate | 2,2,2-Trifluoroethyl N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate | 5-Nitro-1,4-phenylenediamine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~400 (estimated) | 358.3 | 153.13 |
| LogP (Lipophilicity) | ~3.5 (predicted) | ~3.1 | ~1.2 |
| Solubility | Low aqueous solubility (trifluoroethyl group) | Moderate (methoxy group enhances polarity) | High (amine groups) |
| Biological Role | Potential CNS modulation (phenylpiperazine) | Kinase inhibition (thiazole moiety) | Industrial dye intermediate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
